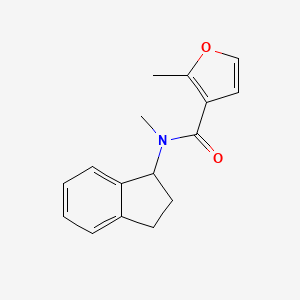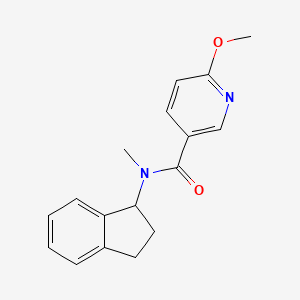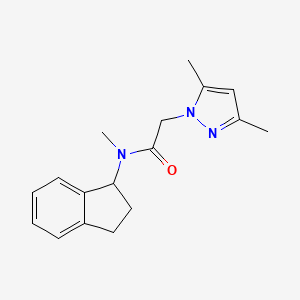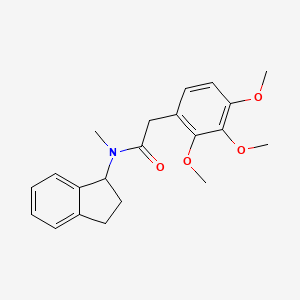
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide, also known as TRIMCA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's mechanism of action is not yet fully understood, but studies have shown that it acts on multiple targets in the body. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation and cancer development. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's advantages for lab experiments include its high potency and selectivity, making it a useful tool for studying the mechanisms of disease and potential therapeutic targets. However, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's limitations include its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide research. One area of interest is the development of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide's mechanism of action and potential therapeutic applications. Finally, studies are needed to determine the safety and toxicity of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide in vivo, which will be important for its eventual clinical use.
Synthesis Methods
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide is synthesized through a multi-step process that involves the condensation of 2,3,4-trimethoxybenzaldehyde with N-methyl-2-(2-aminoethyl)benzamide, followed by a cyclization reaction to form the indene ring. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been of interest to researchers due to its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has anti-inflammatory, anti-proliferative, and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide has been shown to inhibit the formation of amyloid-beta plaques, which are implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-2-(2,3,4-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(17-11-9-14-7-5-6-8-16(14)17)19(23)13-15-10-12-18(24-2)21(26-4)20(15)25-3/h5-8,10,12,17H,9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVKGODSAJEXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C12)C(=O)CC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

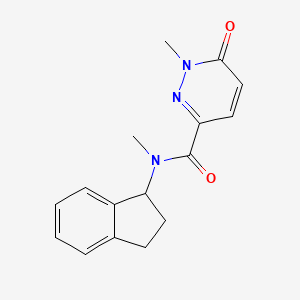
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
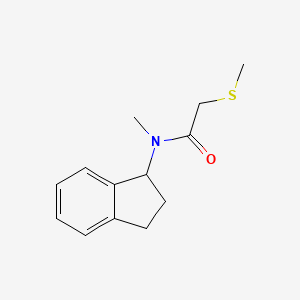
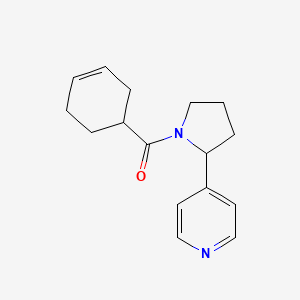


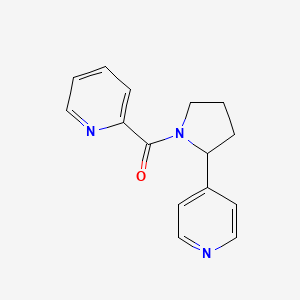
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

